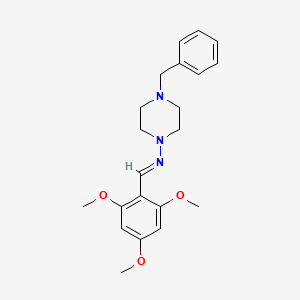

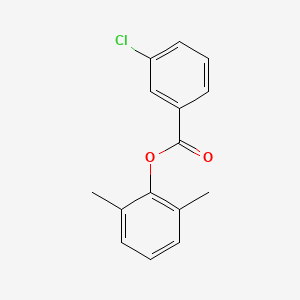

![molecular formula C18H22N4O2 B5519635 1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)

1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a synthetic derivative involving structures from the pyrazole and carboxamide groups. While specific literature directly addressing this compound was not found, insights can be drawn from related compounds and their synthesis, molecular structure, and properties.

Synthesis Analysis

Pyrazole derivatives, such as the one described, are typically synthesized through reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The synthesis process may involve catalysis under specific conditions to enhance yield and purity, as seen in related compounds synthesized using catalysts like TBTU (Tetramethyluronium tetrafluoroborate) and bases in organic solvents at room temperature (Prabakaran, Khan, & Jin, 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR, mass spectra, FT-IR, and X-ray diffraction. These methods help establish the compound's conformation, bonding interactions, and overall molecular geometry. For instance, similar research has used X-ray crystallography to determine dihedral angles and hydrogen bond interactions within the molecule structure (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cyclocondensations, nucleophilic substitutions, and heterocyclization. The reactions can lead to a wide range of compounds with potential biological activities. The reactivity can be influenced by substituents on the pyrazole ring and the conditions under which the reactions are conducted (Machado et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability of pyrazole derivatives depend on the nature of the substituents and the overall molecular structure. For example, the stability of a compound up to a certain temperature and its optical properties can be assessed through thermal and optical studies (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are essential for understanding the compound's behavior in biological systems or chemical reactions. These properties are usually inferred from the compound's molecular structure, electronic distribution, and interaction with solvents or other molecules. While specifics on the requested compound are not provided, similar compounds have been studied for their electronic structures and interaction potentials (Kumara et al., 2018).

Applications De Recherche Scientifique

Antiallergic Properties

1-Isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide and its analogs have demonstrated potential as antiallergic agents. In a study, compounds bearing an isopropyl group at a specific position exhibited superior antiallergic activity. Among these, certain derivatives were found to be significantly more potent than established antiallergic drugs, indicating their potential for clinical use in treating allergies (Nohara et al., 1985).

Propriétés

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-12(2)22-11-14(10-21-22)18(23)19-7-6-13-9-20-17-5-4-15(24-3)8-16(13)17/h4-5,8-12,20H,6-7H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPRZFIGLXBRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

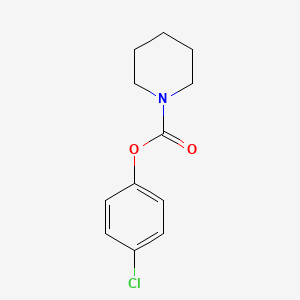

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

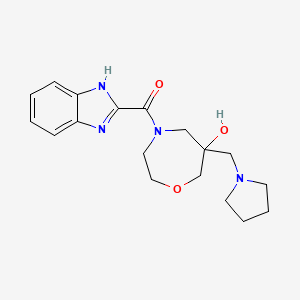

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)

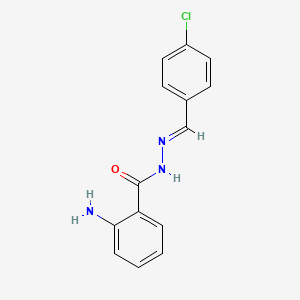

![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)

![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5519631.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)